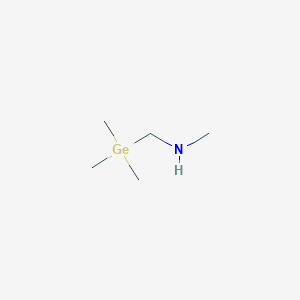
N-Methyl-1-(trimethylgermyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(trimethylgermyl)methanamine is an organogermanium compound with the molecular formula C5H15GeN This compound features a germanium atom bonded to a trimethyl group and a methanamine group, making it a unique organometallic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(trimethylgermyl)methanamine typically involves the reaction of trimethylgermanium chloride with N-methylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride group with the amine group. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels for industrial applications.
化学反应分析
Types of Reactions
N-Methyl-1-(trimethylgermyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and methylamine.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
科学研究应用
N-Methyl-1-(trimethylgermyl)methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of N-Methyl-1-(trimethylgermyl)methanamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Its unique structure allows it to participate in redox reactions, potentially modulating oxidative stress and cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-Methylmethanimine: A related compound with a similar structure but without the germanium atom.
Trimethylgermanium chloride: A precursor used in the synthesis of N-Methyl-1-(trimethylgermyl)methanamine.
Dimethylgermanium compounds: Similar organogermanium compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a trimethylgermyl group and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
89499-76-3 |
|---|---|
分子式 |
C5H15GeN |
分子量 |
161.81 g/mol |
IUPAC 名称 |
N-methyl-1-trimethylgermylmethanamine |
InChI |
InChI=1S/C5H15GeN/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 |
InChI 键 |
DOYDZMAOKFRJQT-UHFFFAOYSA-N |
规范 SMILES |
CNC[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















